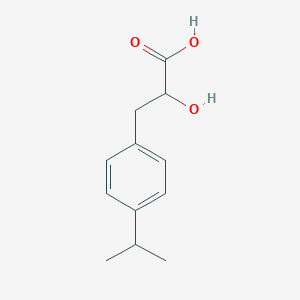

2-Hydroxy-3-(4-isopropylphenyl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Hydroxy-3-(4-isopropylphenyl)propanoic acid is an organic compound with the molecular formula C12H16O3 It is a derivative of propanoic acid, where the hydrogen atom at the second carbon is replaced by a hydroxy group, and the third carbon is substituted with a 4-isopropylphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(4-isopropylphenyl)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-isopropylbenzaldehyde and malonic acid.

Knoevenagel Condensation: The first step involves the Knoevenagel condensation of 4-isopropylbenzaldehyde with malonic acid in the presence of a base such as piperidine. This reaction forms 2-(4-isopropylphenyl)acrylic acid.

Hydrogenation: The resulting 2-(4-isopropylphenyl)acrylic acid is then subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst to yield 2-(4-isopropylphenyl)propanoic acid.

Hydroxylation: Finally, the hydroxylation of 2-(4-isopropylphenyl)propanoic acid is carried out using a suitable oxidizing agent such as potassium permanganate (KMnO4) to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

2-Hydroxy-3-(4-isopropylphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming esters or ethers when reacted with appropriate reagents.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Alcohols or alkyl halides in the presence of acid catalysts.

Major Products

Oxidation: 2-Oxo-3-(4-isopropylphenyl)propanoic acid.

Reduction: 2-Hydroxy-3-(4-isopropylphenyl)propanol.

Substitution: Esters or ethers depending on the substituent.

Aplicaciones Científicas De Investigación

2-Hydroxy-3-(4-isopropylphenyl)propanoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer activities.

Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules.

Mecanismo De Acción

The mechanism of action of 2-Hydroxy-3-(4-isopropylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The isopropylphenyl group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid: Similar structure but with a hydroxy group on the phenyl ring.

2-Hydroxy-3-(4-methylphenyl)propanoic acid: Similar structure but with a methyl group on the phenyl ring.

2-Hydroxy-3-(4-ethylphenyl)propanoic acid: Similar structure but with an ethyl group on the phenyl ring.

Uniqueness

2-Hydroxy-3-(4-isopropylphenyl)propanoic acid is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological molecules, making it a valuable compound for research and industrial applications.

Actividad Biológica

2-Hydroxy-3-(4-isopropylphenyl)propanoic acid, commonly known as a derivative of phenylpropanoic acids, has garnered attention for its diverse biological activities. This compound exhibits potential as an antioxidant, anti-inflammatory, and anticancer agent. The following article delves into the biological activity of this compound, supported by various studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a hydroxyl group and an isopropyl-substituted phenyl group, contributing to its biological properties.

Antioxidant Activity

Research indicates that phenolic compounds, including derivatives like this compound, possess significant antioxidant properties. The antioxidant activity is often evaluated using methods such as the DPPH radical scavenging assay.

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 78.6 |

| Ascorbic Acid (Control) | 88.6 |

| Other Phenolic Compounds | Varies |

The compound demonstrated a DPPH scavenging activity of approximately 78.6%, indicating its potential as a natural antioxidant .

Anti-Inflammatory Activity

The anti-inflammatory properties of this compound have been explored in various studies. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory responses.

Case Study: Inhibition of COX-2

In vitro studies have demonstrated that this compound significantly reduces COX-2 expression in human cell lines, suggesting its utility in managing inflammatory conditions .

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays targeting different cancer cell lines. It has shown selective cytotoxicity against cancerous cells while sparing normal cells.

Table 2: Anticancer Activity on Various Cell Lines

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HCT-116 (Colon) | 11.0 | High |

| HeLa (Cervical) | 0.69 | Moderate |

| HEK-293 (Normal) | >100 | - |

The compound exhibited an IC50 value of 11 µM against HCT-116 cells, indicating strong anticancer activity compared to standard chemotherapeutics .

The mechanism by which this compound exerts its biological effects appears to involve modulation of signaling pathways related to oxidative stress and inflammation. It interacts with heat shock proteins (HSPs), particularly TRAP1, which are crucial in cancer cell survival and proliferation .

Propiedades

Fórmula molecular |

C12H16O3 |

|---|---|

Peso molecular |

208.25 g/mol |

Nombre IUPAC |

2-hydroxy-3-(4-propan-2-ylphenyl)propanoic acid |

InChI |

InChI=1S/C12H16O3/c1-8(2)10-5-3-9(4-6-10)7-11(13)12(14)15/h3-6,8,11,13H,7H2,1-2H3,(H,14,15) |

Clave InChI |

CEPHNDIROZUJAT-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C1=CC=C(C=C1)CC(C(=O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.